molecular formula C8H10BrNO B8126860 (2-Amino-3-bromo-4-methylphenyl)methanol

(2-Amino-3-bromo-4-methylphenyl)methanol

Cat. No.: B8126860
M. Wt: 216.07 g/mol
InChI Key: HGTIIIYYIZFMCJ-UHFFFAOYSA-N
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Description

(2-Amino-3-bromo-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is characterized by the presence of an amino group, a bromine atom, and a methyl group attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-3-bromo-4-methylphenyl)methanol typically involves the bromination of 4-methylphenylmethanol followed by the introduction of an amino group. One common method is:

    Bromination: 4-Methylphenylmethanol is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-3-bromo-4-methylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: (2-Amino-3-bromo-4-methylphenyl)carboxylic acid.

    Reduction: (2-Amino-3-bromo-4-methylphenyl)amine.

    Substitution: (2-Amino-3-azido-4-methylphenyl)methanol.

Scientific Research Applications

(2-Amino-3-bromo-4-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Amino-3-bromo-4-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-Amino-2-methylphenyl)methanol: Similar structure but lacks the bromine atom.

    (2-Amino-4-methylphenyl)methanol: Similar structure but with the amino group at a different position.

    (2-Bromo-4-methylphenyl)methanol: Similar structure but lacks the amino group.

Uniqueness

(2-Amino-3-bromo-4-methylphenyl)methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(2-amino-3-bromo-4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTIIIYYIZFMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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